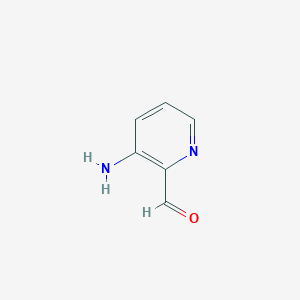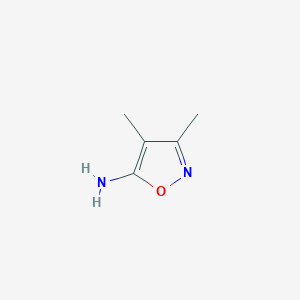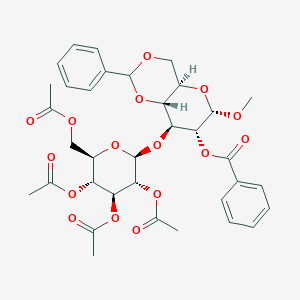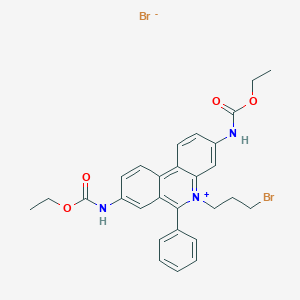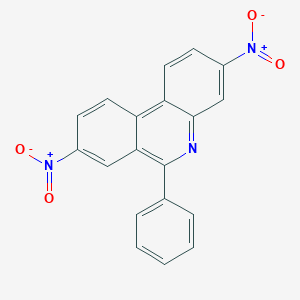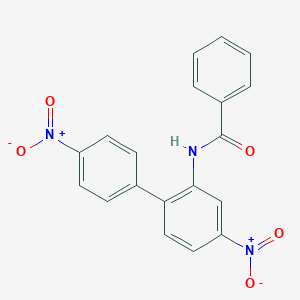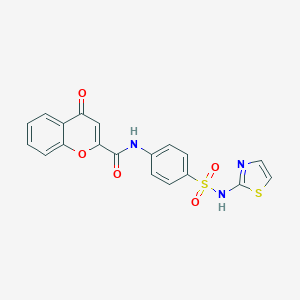
4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)-' is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Compound X, and it is known to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Efectos Bioquímicos Y Fisiológicos
Compound X has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. It has also been shown to have antitumor activity, which may be beneficial in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable, which makes it easier to store and transport. However, there are also some limitations to using Compound X in lab experiments. It can be toxic at high concentrations, which means that careful dosing is required. It also has limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on Compound X. One area of research could focus on the development of new synthetic methods for the production of Compound X. Another area of research could focus on the identification of new targets for the compound, which could lead to the development of new therapeutic applications. Additionally, research could focus on the development of new formulations of Compound X that are more soluble and easier to work with in lab experiments.
Métodos De Síntesis
Compound X is synthesized using a multi-step process that involves the reaction of several different reagents. The first step in the synthesis process involves the reaction of 2-amino-4-thiazolylsulfanilamide with 4-hydroxycoumarin in the presence of a catalyst. This reaction results in the formation of 4-oxo-4'-(2-thiazolylsulfamoyl)-coumarin.
The next step in the synthesis process involves the reaction of 4-oxo-4'-(2-thiazolylsulfamoyl)-coumarin with phosgene in the presence of a base. This reaction results in the formation of 4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)-'.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
Número CAS |
19730-07-5 |
|---|---|
Nombre del producto |
4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)- |
Fórmula molecular |
C19H13N3O5S2 |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C19H13N3O5S2/c23-15-11-17(27-16-4-2-1-3-14(15)16)18(24)21-12-5-7-13(8-6-12)29(25,26)22-19-20-9-10-28-19/h1-11H,(H,20,22)(H,21,24) |
Clave InChI |
IPLGXGNOZCMONH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Otros números CAS |
19730-07-5 |
Sinónimos |
4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



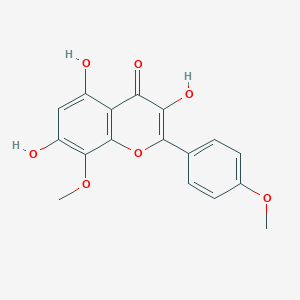
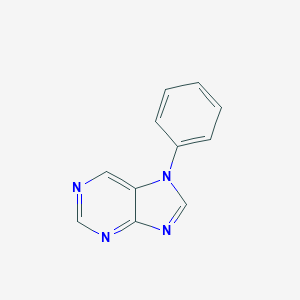
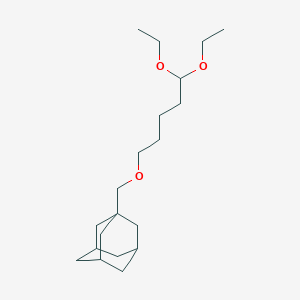
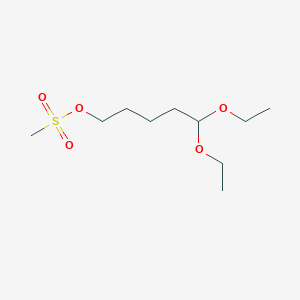

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)
![(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one](/img/structure/B17691.png)
